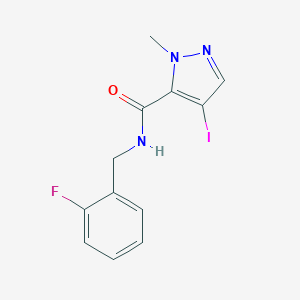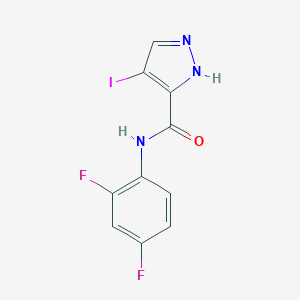
(Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE: is an organic compound with the molecular formula C16H13N3O It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridinyl group attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: Benzylamine, 4-pyridinecarboxaldehyde, and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Procedure: Benzylamine reacts with 4-pyridinecarboxaldehyde to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the pyridinyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides or pyridines.
Applications De Recherche Scientifique
Chemistry: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with biological targets, potentially leading to the development of new drugs for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the pyridinyl group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-benzyl-2-cyano-3-(4-pyridinyl)acrylate
- N-benzyl-2-cyano-3-(4-pyridinyl)propionamide
- N-benzyl-2-cyano-3-(4-pyridinyl)butyramide
Comparison: (Z)-N-BENZYL-2-CYANO-3-(4-PYRIDYL)-2-PROPENAMIDE is unique due to its acrylamide backbone, which imparts distinct reactivity and properties compared to similar compounds. The presence of the cyano group and the pyridinyl group enhances its ability to participate in various chemical reactions and interact with biological targets. This makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(Z)-N-benzyl-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O/c17-11-15(10-13-6-8-18-9-7-13)16(20)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10- |
Clé InChI |
JGNYTGFSGUFNSH-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=NC=C2)/C#N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)


![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)


![N-(3,4-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213655.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)



![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
